molecular formula C13H17N3NaO4S B125322 Dipyrone CAS No. 68-89-3

Dipyrone

Katalognummer: B125322
CAS-Nummer: 68-89-3
Molekulargewicht: 334.35 g/mol
InChI-Schlüssel: CEOUXRNZHGKECQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Metamizol hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

Metamizol übt seine Wirkung über einen zentral wirkenden Mechanismus im Hypothalamus aus, wo es die Temperaturregulation und Schmerzempfindung des Körpers moduliert . Es hemmt die Signalisierung von transienten Rezeptorpotential-Ankyrin-1- (TRPA1-) Kanälen, die eine Rolle bei Schmerz- und Entzündungspfaden spielen . Darüber hinaus tragen die Metaboliten von Metamizol, wie z. B. 4-Methylaminoantipyrin und 4-Aminoantipyrin, zu seiner analgetischen und antipyretischen Wirkung bei, indem sie die Prostaglandinsynthese hemmen .

Ähnliche Verbindungen:

Einzigartigkeit von Metamizol: Metamizol ist aufgrund seiner starken krampflösenden Aktivität einzigartig, die bei anderen nicht-opioiden Analgetika nicht üblich ist. Darüber hinaus unterscheidet es sich von anderen Analgetika durch seine Fähigkeit, TRPA1-Kanäle zu hemmen .

Wirkmechanismus

Target of Action

Dipyrone, also known as Metamizole, is a pyrazolone derivative that belongs to the group of nonacid nonopioids . It primarily targets the Transient Receptor Potential Ankirin 1 (TRPA1), a key player in pain perception .

Mode of Action

This compound acts as a nonsteroidal anti-inflammatory drug (NSAID) with a centrally acting mechanism of action on the hypothalamus, where fever originates and is regulated . It inhibits the signaling of TRPA1, which plays a crucial role in the transmission of pain signals .

Biochemical Pathways

This compound is a prodrug that undergoes rapid hydrolysis in the gastrointestinal tract to its active metabolite, 4-methylaminoantipyrine (4-MAA) . In the liver, 4-MAA undergoes non-enzymatic hydrolysis to form other metabolites such as 4-aminoantipyrine (4-AA), 4-N-acetylaminoantipyrine (4-AAA), and 4-N-formylaminoantipyrine (4-FAA) . These metabolites are believed to contribute to the analgesic and antipyretic effects of this compound.

Pharmacokinetics

This compound is characterized by rapid hydrolysis to the active moiety 4-methyl-amino-antipyrine (MAA), which has 85% bioavailability after oral administration in tablet form . The maximum systemic concentrations are achieved in a short time (tmax of 1.2 to 2.0 hours) . MAA is further metabolized with a mean elimination half-life (t1/2) of 2.6 to 3.5 hours to 4-formyl-amino-antipyrine (FAA), an end-metabolite, and to 4-amino-antipyrine (AA), which is then acetylated to 4-acetyl-amino-antipyrine (AAA) by the polymorphic N-acetyl-transferase .

Result of Action

The primary result of this compound’s action is its potent analgesic and antipyretic effects . It is used to relieve severe and persistent fever and pain . It has been associated with potentially severe side effects, including agranulocytosis .

Action Environment

The effectiveness of this compound can be influenced by various environmental factors. Furthermore, the genotoxic and cytotoxic effects of this compound have been observed in Vero cells (a cell line obtained from the red kidney of green monkey) exposed to this compound .

Biochemische Analyse

Biochemical Properties

Dipyrone is rapidly hydrolyzed in the body to its active moiety, 4-methyl-amino-antipyrine (MAA) . MAA interacts with various enzymes and proteins in the body, leading to its analgesic and antipyretic effects . The nature of these interactions is complex and involves multiple biochemical pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to MAA, which exerts its effects at the molecular level . This includes potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the drug’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized to MAA, which is further metabolized to various other compounds . This involves interactions with various enzymes and cofactors, and can also include effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound and its metabolites are transported and distributed within cells and tissues . This involves interactions with various transporters or binding proteins, and can also affect the drug’s localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its metabolites can affect their activity or function . This can include any targeting signals or post-translational modifications that direct the drug or its metabolites to specific compartments or organelles .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Metamizol wird durch einen mehrstufigen Prozess synthetisiert. Der erste Schritt beinhaltet die Kondensation von 4-Methylaminoantipyrin mit Formaldehyd zur Bildung von 4-Formylaminoantipyrin. Dieser Zwischenstoff wird dann mit Schwefelsäure sulfoniert, um Metamizol zu erhalten .

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Synthese von Metamizol die Verwendung von großtechnischen Reaktoren und kontrollierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst in der Regel die folgenden Schritte:

Analyse Chemischer Reaktionen

Arten von Reaktionen: Metamizol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen .

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden:

Vergleich Mit ähnlichen Verbindungen

Uniqueness of this compound: this compound is unique due to its potent spasmolytic activity, which is not commonly observed in other non-opioid analgesics. Additionally, its ability to inhibit TRPA1 channels sets it apart from other analgesics .

Eigenschaften

CAS-Nummer

68-89-3

Molekularformel

C13H17N3NaO4S

Molekulargewicht

334.35 g/mol

IUPAC-Name

sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate

InChI

InChI=1S/C13H17N3O4S.Na/c1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;/h4-8H,9H2,1-3H3,(H,18,19,20);

InChI-Schlüssel

CEOUXRNZHGKECQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+]

Isomerische SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+]

Kanonische SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)O.[Na]

Aussehen

Powder

68-89-3

Piktogramme

Health Hazard

Löslichkeit

>50.2 [ug/mL] (The mean of the results at pH 7.4)

Synonyme

Algopyrin
Analgin
Biopyrin
Dipyrone
Dipyronium
Metamizol
Metamizole
Metamizole Sodium
Methamizole
Methampyrone
Narone
Noramidopyrine Methanesulfonate
Noramidopyrine Methanesulfonate Sodium
Normelubrine
Novalgetol
Novalgin
Novamidazophen
Novaminsulfone
Optalgin
Pyralgin
Sulpyrin
Sulpyrine

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dipyrone
Reactant of Route 2
Reactant of Route 2
Dipyrone
Reactant of Route 3
Reactant of Route 3
Dipyrone
Reactant of Route 4
Reactant of Route 4
Dipyrone
Reactant of Route 5
Reactant of Route 5
Dipyrone
Reactant of Route 6
Reactant of Route 6
Dipyrone
Customer
Q & A

Q1: What is the primary mechanism of action of dipyrone?

A1: this compound itself is a prodrug that is metabolized in the body to its active metabolites, primarily 4-methyl-amino-antipyrine (MAA). [] MAA exerts its analgesic and antipyretic effects mainly by inhibiting cyclooxygenases (COX), enzymes responsible for prostaglandin synthesis. []

Q2: Does this compound exhibit selectivity for COX-1 or COX-2 isoforms?

A2: Research suggests that this compound, through its metabolite MAA, inhibits both COX-1 and COX-2 isoforms with virtually equal potency. [] This contrasts with some other NSAIDs that show selectivity for COX-2.

Q3: Are there other potential mechanisms contributing to this compound's effects?

A3: Studies suggest additional mechanisms may be involved, including:

  • Endocannabinoid System: this compound’s analgesic and cataleptic effects, as well as hypolocomotion, might involve the endocannabinoid system, particularly CB1 receptors. []
  • TRP Channels: this compound metabolites MAA and AA can activate and sensitize the ion channels TRPA1 and TRPV1, which are involved in pain perception. []
  • Spasmolytic Effects: this compound demonstrates a distinct spasmolytic activity, potentially through the inhibition of intracellular calcium release and interference with inositol phosphate (IP) accumulation. [, ]

Q4: Does this compound affect gastric emptying?

A4: Studies in rats show that both intravenous and intracerebroventricular administration of this compound can delay gastric emptying. [, ] This effect seems to involve capsaicin-sensitive afferent fibers and the sympathetic nervous system, particularly β2-adrenoceptors. [, ]

Q5: What is the major safety concern associated with this compound use?

A5: The most serious concern is the potential for this compound to cause blood dyscrasias, particularly agranulocytosis, a potentially life-threatening condition characterized by a severe decrease in white blood cells. [, , , ]

Q6: Is agranulocytosis the only potential adverse effect?

A6: No, this compound has been associated with other adverse effects, including:

  • Hypersensitivity Reactions: Some individuals may experience immediate hypersensitivity reactions to this compound, ranging from skin rashes to anaphylaxis. []
  • Gastrointestinal Effects: While generally considered to have a better gastrointestinal safety profile compared to some other NSAIDs, this compound can still cause gastrointestinal issues like nausea and vomiting. []
  • Renal Effects: Although short-term use of therapeutic doses might not significantly impact renal function in most patients, this compound can decrease the production of renal vasodilator prostaglandins, potentially posing a risk for patients with pre-existing renal impairment. []

Q7: What is the estimated incidence of this compound-induced agranulocytosis?

A7: The true incidence remains a subject of debate, with estimates varying widely based on different studies and geographical locations. []

Q8: What are the main clinical uses of this compound?

A8: this compound is primarily prescribed for:

  • Pain Relief: It is effective in treating various types of acute pain, including postoperative pain, renal colic, and headaches (tension-type and migraine). [, , , , , ]

Q9: How does the efficacy of this compound compare to other analgesics?

A9: Studies suggest that this compound demonstrates comparable analgesic efficacy to other commonly used analgesics:

  • Postoperative Pain: Single-dose oral this compound (500mg) provided similar pain relief to ibuprofen (400mg) and other commonly used analgesics for moderate to severe postoperative pain. []
  • Acute Renal Colic: Intramuscular this compound (2g) provided a longer duration of pain relief compared to diclofenac (75mg) for acute renal colic. []
  • Acute Headaches: Intravenous this compound (1g) was found to be effective in relieving pain associated with episodic tension-type headache. []

Q10: Is this compound used in children?

A10: While this compound is used in children in some countries, data on its efficacy and safety in pediatric populations is limited. []

Q11: What are some areas of ongoing research with this compound?

A11: Current research focuses on:

  • Exploring Potential Therapeutic Applications: Investigating the possible benefits of this compound in conditions beyond pain and fever, such as its potential role as a bronchodilator in asthma. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.